AP521
Overview
Description
benzothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is a novel anxiolytic compound. It is an agonist of the human 5-HT1A receptor, with an IC50 value of 94 nM . This compound has shown significant potential in the treatment of anxiety disorders due to its unique mechanism of action and high efficacy in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AP521 involves several key steps. The starting material is typically a substituted benzothiophene, which undergoes a series of reactions including cyclization, reduction, and amide formation to yield the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output . The final product is purified using techniques such as crystallization and chromatography to meet the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
AP521 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also be reduced to yield different reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form substituted derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
AP521 has a wide range of scientific research applications, including:
Mechanism of Action
AP521 exerts its effects by acting as an agonist of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other neurological functions . By binding to and activating the 5-HT1A receptor, this compound enhances serotonergic neural transmission, leading to increased levels of serotonin in the medial prefrontal cortex . This results in anxiolytic effects, reducing anxiety and improving mood .
Comparison with Similar Compounds
Similar Compounds
AP159: A prototype compound with a similar structure but less potent anxiolytic effects compared to AP521.
Tandospirone: A partial 5-HT1A receptor agonist used in the treatment of anxiety disorders.
Diazepam: A benzodiazepine receptor agonist commonly used as an anxiolytic drug.
Uniqueness of this compound
This compound is unique due to its high potency and selectivity for the 5-HT1A receptor, which results in more effective anxiolytic effects compared to similar compounds . Additionally, its novel mechanism of action, which involves enhancing serotonergic neural transmission, sets it apart from other anxiolytic drugs that primarily target the benzodiazepine receptor .
Properties
IUPAC Name |
(3R)-N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S.ClH/c23-20(22-9-12-5-6-16-17(7-12)25-11-24-16)15-8-14-13-3-1-2-4-18(13)26-19(14)10-21-15;/h1-7,15,21H,8-11H2,(H,22,23);1H/t15-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRJDKMLMDPMBH-XFULWGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151227-08-6 | |
Record name | AP-521 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151227086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AP-521 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSJ3F39ZYP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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